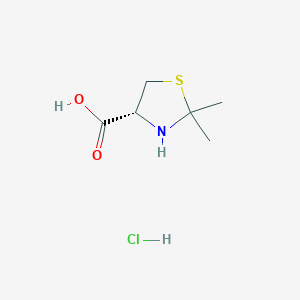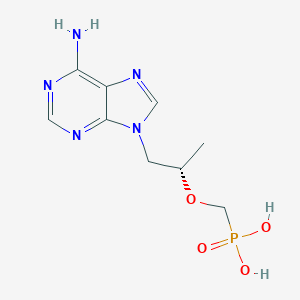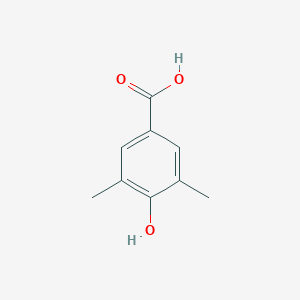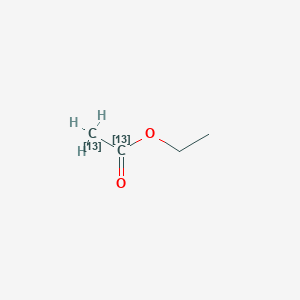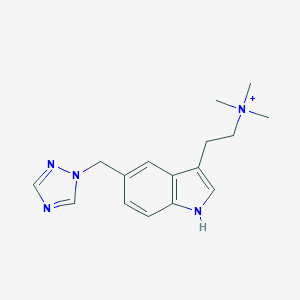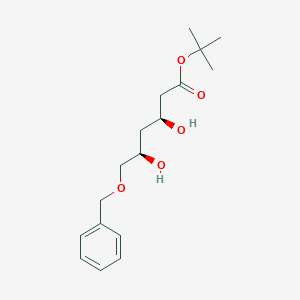
Deacetyl (R)-Linezolid
概要
説明
Deacetyl ®-Linezolid is a derivative of Linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Deacetyl ®-Linezolid involves the deacetylation of Linezolid. This can be achieved through various chemical reactions, including hydrolysis and enzymatic processes. The reaction conditions typically involve the use of a base, such as sodium hydroxide, in an aqueous or organic solvent. The reaction is carried out at elevated temperatures to facilitate the removal of the acetyl group.
Industrial Production Methods
In an industrial setting, the production of Deacetyl ®-Linezolid can be scaled up using continuous flow reactors. This allows for the efficient and controlled deacetylation of Linezolid. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Deacetyl ®-Linezolid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Deacetyl ®-Linezolid into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
Deacetyl ®-Linezolid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on bacterial growth and resistance mechanisms.
Medicine: Investigated for its potential use as an antibiotic with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Deacetyl ®-Linezolid involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action disrupts the production of essential proteins, leading to the death of the bacterial cell. The molecular targets include the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.
類似化合物との比較
Similar Compounds
Linezolid: The parent compound from which Deacetyl ®-Linezolid is derived.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action.
Radezolid: A newer oxazolidinone with enhanced activity against resistant strains.
Uniqueness
Deacetyl ®-Linezolid is unique due to its deacetylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Linezolid. This structural difference can potentially lead to improved efficacy, reduced resistance, and different side effect profiles.
特性
IUPAC Name |
(5R)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9,16H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIWZOWWQMRVRF-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


